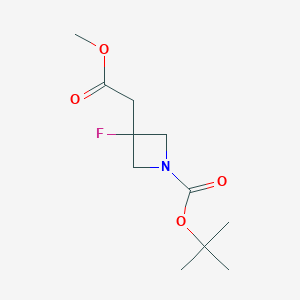

tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

CAS No.: 1824020-11-2

Cat. No.: VC7125355

Molecular Formula: C11H18FNO4

Molecular Weight: 247.266

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1824020-11-2 |

|---|---|

| Molecular Formula | C11H18FNO4 |

| Molecular Weight | 247.266 |

| IUPAC Name | tert-butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-11(12,7-13)5-8(14)16-4/h5-7H2,1-4H3 |

| Standard InChI Key | XZBWUBOMJUHKDN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CC(=O)OC)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with both a fluorine atom and a 2-methoxy-2-oxoethyl group. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic manipulations . The fluorine atom introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions, while the methoxy-oxoethyl side chain provides a handle for further functionalization.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 247.26 g/mol | |

| Solubility | Soluble in DMSO, methanol | |

| Storage Conditions | 2–8°C, sealed, dry environment |

The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates its use in solution-phase reactions. Stability under refrigeration (2–8°C) ensures long-term viability, though repeated freeze-thaw cycles must be avoided to prevent degradation .

Synthesis and Manufacturing

Synthetic Routes

Azetidine derivatives are typically synthesized via cyclization or ring-closing strategies. For tert-butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, a validated route begins with (N-Boc-azetidin-3-ylidene)acetic acid . Key steps include:

-

Fluorination: Introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) at the 3-position.

-

Esterification: Reaction with methanol under acidic conditions to form the 2-methoxy-2-oxoethyl group.

-

Boc Protection: Protection of the azetidine nitrogen using di-tert-butyl dicarbonate .

This multi-step process ensures regioselectivity and functional group compatibility, with yields optimized through controlled reaction temperatures (0–25°C) and inert atmospheres .

Purification and Analysis

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Analytical confirmation employs:

-

NMR Spectroscopy: , , and NMR validate structure and purity .

-

Mass Spectrometry: High-resolution MS confirms molecular ion peaks at m/z 247.26 .

Applications in Research

Pharmaceutical Intermediates

The compound’s constrained azetidine ring mimics peptide backbones, making it valuable for designing protease inhibitors or kinase modulators. Fluorine’s metabolic stability enhances drug candidate bioavailability, as seen in preclinical studies of antiviral agents .

Chemical Biology Probes

Researchers utilize the Boc-protected azetidine to study enzyme-substrate interactions. For example, its incorporation into fluorescent probes enables real-time monitoring of cellular uptake mechanisms .

Comparative Analysis with Structural Analogs

Several analogs highlight the impact of substituent variation:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 1105662-87-0 | Lacks fluorine substituent |

| tert-Butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate | – | Hydroxyethoxy instead of methoxy-oxoethyl |

| tert-Butyl 3-[2-(chloromethoxy)-1-fluoro-2-oxoethyl]azetidine-1-carboxylate | 2137788-37-3 | Chloromethoxy replaces methoxy |

The fluorine-free analog (1105662-87-0) exhibits reduced electronegativity, altering reactivity in nucleophilic substitutions. The chloromethoxy variant (2137788-37-3) introduces greater leaving-group potential, favoring elimination reactions .

Future Directions

Expanding Synthetic Utility

Efforts to develop enantioselective fluorination methods could yield chiral azetidine derivatives for asymmetric catalysis. Additionally, photoaffinity labeling applications may exploit the methoxy-oxoethyl group for target identification .

In Vivo Studies

While current data focus on in vitro applications, future work should assess pharmacokinetics and toxicity in model organisms. Formulation studies using PEG300 or Tween 80 (as suggested by solubility calculators) may improve bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume